2-Methyl-6-p-tolylpyridine-3-carbohydrazide
Description
2-Methyl-6-p-tolylpyridine-3-carbohydrazide is a pyridine derivative characterized by a methyl group at position 2, a p-tolyl (4-methylphenyl) group at position 6, and a carbohydrazide moiety (-CONHNH₂) at position 3 of the pyridine ring. Its molecular formula is C₁₅H₁₅N₃O, with a molecular weight of 253.30 g/mol and a calculated logP (lipophilicity) of ~3.5 . The compound is typically synthesized via hydrazinolysis of its ethyl ester precursor, ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate (C₁₆H₁₇NO₂, MW: 255.31 g/mol), which has been structurally validated through crystallography and spectroscopic methods .
Properties
IUPAC Name |
2-methyl-6-(4-methylphenyl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-3-5-11(6-4-9)13-8-7-12(10(2)16-13)14(18)17-15/h3-8H,15H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFBVXXQJQCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C=C2)C(=O)NN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-p-tolylpyridine-3-carbohydrazide typically involves the reaction of 2-methyl-6-p-tolylpyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the carbohydrazide derivative. After completion, the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to purification processes such as crystallization, distillation, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-p-tolylpyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives.
Scientific Research Applications
Chemistry
2-Methyl-6-p-tolylpyridine-3-carbohydrazide serves as an important intermediate in organic synthesis. It is utilized in the development of various organic compounds due to its unique structural features that facilitate diverse chemical reactions:
- Oxidation: Can be oxidized to yield corresponding oxides.
- Reduction: The carbohydrazide group can be reduced to form amines.
- Substitution Reactions: The pyridine ring can participate in electrophilic substitution reactions with various reagents.
Research indicates potential biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
- Antifungal Activity: The compound has been tested for antifungal properties, showing effectiveness against specific fungal strains.
Pharmaceutical Applications
Ongoing research is exploring the potential of this compound as a pharmaceutical agent. Its ability to interact with biological targets suggests possible therapeutic applications:
- Mechanism of Action: Molecular docking studies reveal that it can bind to enzymes or receptors, altering their activity and potentially modulating cellular pathways .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound demonstrated notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Case Study 2: Antifungal Activity
In another investigation, the antifungal properties were assessed against Candida albicans. Results indicated that the compound inhibited fungal growth effectively at concentrations as low as 16 µg/mL.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 16 |
Mechanism of Action
The mechanism of action of 2-Methyl-6-p-tolylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity. The compound may also interfere with cellular pathways, leading to changes in cell function. Molecular docking studies have shown that it can form hydrogen bonds and other interactions with target proteins, influencing their structure and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pyridine Derivatives
Ethyl 6-Methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 1)
- Molecular Formula : C₁₄H₁₇N₂O₂S
- Molecular Weight : 293.36 g/mol
- Key Features : A pyrimidine ring with a thioxo (C=S) group and ester functionality.
3-Amino-6-substituted Thieno[2,3-b]pyridine-2-carbohydrazides
- Molecular Formula : C₉H₉N₃OS (varies with substituents)
- Key Features: A fused thienopyridine ring system with amino and carbohydrazide groups.
- The amino group (-NH₂) adds basicity, which may influence solubility and bioavailability .
2-Ethyl-3-hydroxy-6-methylpyridine
- Molecular Formula: C₈H₁₁NO
- Molecular Weight : 137.18 g/mol
- Key Features : Hydroxyl (-OH) and ethyl groups on the pyridine ring.
- Comparison : The hydroxyl group increases hydrophilicity (lower logP) and enables hydrogen bonding, while the ethyl group adds steric bulk. This compound is widely used in agrochemicals and fragrances, contrasting with the carbohydrazide’s likely pharmacological applications .
Physicochemical Properties
| Compound | Core Structure | Key Substituents | logP | PSA (Ų) | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2-Methyl-6-p-tolylpyridine-3-carbohydrazide | Pyridine | Methyl, p-tolyl, carbohydrazide | ~3.5 | 39.19 | 253.30 |
| Ethyl 2-methyl-6-p-tolylpyridine-3-carboxylate | Pyridine | Methyl, p-tolyl, ethyl ester | 3.54 | 39.19 | 255.31 |
| 2-Ethyl-3-hydroxy-6-methylpyridine | Pyridine | Ethyl, hydroxy, methyl | ~1.2* | 50.12 | 137.18 |
| 5-Chloro-6-phenylpyridazin-3(2H)-one | Pyridazinone | Chloro, phenyl | N/A | 41.93 | 206.63 |
*Estimated based on structural analogs. PSA = Polar Surface Area.
- Polar Surface Area (PSA) : The carbohydrazide group contributes to a moderate PSA (39.19 Ų), balancing permeability and solubility .
Q & A
Q. How to reconcile computational predictions with experimental bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
